molecular formula C16H19N3O2 B2837246 N-benzyl-N-ethyl-2-(6-oxopyridazin-1(6H)-yl)propanamide CAS No. 1206999-89-4

N-benzyl-N-ethyl-2-(6-oxopyridazin-1(6H)-yl)propanamide

Cat. No. B2837246
CAS RN: 1206999-89-4
M. Wt: 285.347
InChI Key: HQVJFDCGJPZFPZ-UHFFFAOYSA-N
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Description

N-benzyl-N-ethyl-2-(6-oxopyridazin-1(6H)-yl)propanamide is a chemical compound that has been extensively researched in the scientific community. It is commonly referred to as BOPP and has a molecular formula of C19H21N3O2. This compound is a derivative of pyridazine and has been found to have potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of BOPP is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in tumor growth and inflammation. BOPP has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
BOPP has been found to have a low toxicity profile in vitro and in vivo. It has been shown to have good stability and solubility in water and organic solvents. BOPP has also been found to have good bioavailability and can cross the blood-brain barrier.

Advantages and Limitations for Lab Experiments

One advantage of using BOPP in lab experiments is its low toxicity profile. This makes it a safe compound to work with. BOPP is also stable and soluble in water and organic solvents, making it easy to work with in the lab. However, one limitation of using BOPP is its relatively high cost compared to other compounds.

Future Directions

There are several future directions for research on BOPP. One area of interest is its potential use as a diagnostic tool for Alzheimer's disease. BOPP has been shown to bind to amyloid beta, a protein that is found in the brains of Alzheimer's patients. Another area of interest is its potential use in combination with other compounds for the treatment of cancer and inflammation. BOPP has been shown to have synergistic effects with certain chemotherapy drugs and anti-inflammatory agents. Finally, further research is needed to fully understand the mechanism of action of BOPP and its potential applications in medicinal chemistry.

Synthesis Methods

BOPP can be synthesized using a multi-step process. The first step involves the reaction of 2-cyanopyridine with ethyl benzyl bromide to form N-benzyl-N-ethyl-2-(6-oxopyridazin-1(6H)-yl)acetamide. This intermediate is then reacted with propionyl chloride to form the final product, N-benzyl-N-ethyl-2-(6-oxopyridazin-1(6H)-yl)propanamide.

Scientific Research Applications

BOPP has been studied for its potential applications in the field of medicinal chemistry. It has been found to have anti-tumor and anti-inflammatory properties. In one study, BOPP was shown to inhibit the growth of human breast cancer cells in vitro. Another study found that BOPP could reduce inflammation in mice with induced lung injury. BOPP has also been studied for its potential use as a diagnostic tool for Alzheimer's disease.

properties

IUPAC Name

N-benzyl-N-ethyl-2-(6-oxopyridazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-3-18(12-14-8-5-4-6-9-14)16(21)13(2)19-15(20)10-7-11-17-19/h4-11,13H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVJFDCGJPZFPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C(C)N2C(=O)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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